N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O5S/c20-13-3-1-12(2-4-13)10-23-18(26)19(27)24-11-17-25(7-8-30-17)31(28,29)16-9-14(21)5-6-15(16)22/h1-6,9,17H,7-8,10-11H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYTWJWDOFPOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Compound Overview
The molecular formula of this compound is C15H20ClF2N4O5S. The compound features an oxazolidine ring, a sulfonyl group, and a chlorobenzyl moiety, which contribute to its biological activity.
Biological Activity
Antimicrobial Properties
The oxazolidine structure is often associated with antimicrobial activity, particularly against gram-positive bacteria. Studies indicate that compounds with similar structures exhibit potent antibacterial effects due to their ability to inhibit protein synthesis in bacterial cells. The presence of the difluorophenyl group may enhance lipophilicity, potentially improving membrane penetration and biological interactions .
Anticancer Activity
Recent research has explored the antiproliferative effects of similar oxazolidine derivatives on various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in cancer models. A study evaluating antiproliferative activity on human cancer cell lines such as HT-29 (colon carcinoma), M21 (melanoma), and MCF7 (breast carcinoma) reported IC50 values in the nanomolar range for certain derivatives .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Research indicates that similar compounds can disrupt microtubule formation by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Understanding these interactions is crucial for elucidating the pharmacodynamics and therapeutic potential of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxazolidine Ring : This involves cyclization reactions that incorporate the sulfonamide and difluorophenyl groups.
- Introduction of the Chlorobenzyl Moiety : This step may involve nucleophilic substitution or coupling reactions.
- Final Assembly : The final product is obtained through condensation reactions involving oxalamide linkages.
Comparative Analysis
To understand the uniqueness of this compound within its class, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(4-chlorobenzyl)-N2-(2-methoxyethyl)oxalamide | Contains 4-chlorobenzene | Moderate antibacterial activity |
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-fluorobenzenesulfonyl)oxazolidin-2-yl)methyl)oxalamide | Contains benzo[d][1,3]dioxole | Significant anticancer activity |
| N1-(4-bromophenyl)sulfonamide derivatives | Contains 4-bromophenyl group | Variable anticancer effects |
This table illustrates how variations in substituents can influence biological activity.
Case Studies
Several studies have documented the biological evaluation of similar compounds:
- Antiproliferative Evaluation : In vitro studies on derivatives showed effective inhibition of cell growth across multiple cancer types, with some exhibiting low toxicity profiles in chick chorioallantoic membrane assays .
- Mechanistic Studies : Research focusing on the interaction between these compounds and β-tubulin revealed insights into their potential as cytotoxic agents through disruption of microtubule dynamics .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis typically involves sequential reactions: sulfonylation of oxazolidine, followed by oxalamide coupling. Key steps include:
- Sulfonylation : Use 2,5-difluorophenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a tertiary amine base (e.g., triethylamine) to minimize side reactions .
- Oxalamide Formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the sulfonylated oxazolidine and 4-chlorobenzylamine. Optimize stoichiometry (1.2:1 molar ratio of amine to activated ester) to reduce dimerization .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (chloroform/methanol) to isolate the final compound (>95% purity) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl, δ 6.8–7.1 ppm for difluorophenyl) and oxazolidine/oxalamide backbone signals .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 554.08) and rule out impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. How can solubility and stability be evaluated for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability Studies : Incubate at 37°C in PBS or serum. Monitor degradation via HPLC at 0, 24, and 48 hours. Adjust formulation with cyclodextrins if precipitation occurs .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. How do structural modifications influence structure-activity relationships (SAR) in analogs?
- Methodological Answer :
- SAR Table :
| Analog Modification | Biological Activity Change | Reference |
|---|---|---|
| Replacement of 4-Cl with 4-F | Reduced cytotoxicity (IC₅₀ ↑ 2×) | |
| Oxazolidine sulfonyl → carbonyl | Loss of enzyme inhibition (Ki ↑ 10×) |
- Design Strategy : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target pockets .
Q. What mechanistic insights explain its inhibitory effects on sulfonamide-sensitive enzymes?
- Methodological Answer :
- Crystallography : Co-crystallize with human carbonic anhydrase IX to identify sulfonamide-Zn²+ coordination .
- Kinetic Studies : Measure Kᵢ values via stopped-flow spectrophotometry under varying pH (6.5–7.5) .
Q. How can in vivo pharmacokinetics be assessed for therapeutic potential?
- Methodological Answer :
- Rodent Studies : Administer IV/orally (10 mg/kg) to mice. Collect plasma at intervals (0–24h). Use LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
- Tissue Distribution : Sacrifice animals, homogenize organs (liver, kidney), and quantify compound levels .
Q. How should conflicting data on synthetic yields (e.g., 35% vs. 52%) be resolved?
- Methodological Answer :
- DoE Optimization : Vary reaction parameters (temperature, solvent polarity) using a 3² factorial design. Analyze via ANOVA to identify critical factors (e.g., solvent polarity accounts for 60% yield variance) .
- Scale-Up Validation : Repeat optimal conditions (e.g., DMF, 50°C) in a flow reactor for reproducibility .
Q. What strategies enable the synthesis of novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Prodrug Design : Conjugate with PEGylated linkers for improved solubility .
Q. How does the oxazolidine ring’s conformation affect metabolic stability?
- Methodological Answer :
- Metabolite ID : Incubate with liver microsomes. Detect metabolites via UPLC-QTOF; observe hydroxylation at C3 of oxazolidine .
- Computational Modeling : Calculate ring strain (MMFF94 force field) to correlate with oxidative degradation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
